molecular formula C35H46O12 B12318092 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane

Cat. No.: B12318092
M. Wt: 658.7 g/mol
InChI Key: YOOFGOIZRALNAL-UHFFFAOYSA-N
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Description

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane: is a natural product derived from the plant species Tabernaemontana divaricata.

Preparation Methods

The synthesis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves multiple steps, starting from the extraction of the natural product from Tabernaemontana divaricata. The synthetic route typically includes acetylation and benzoylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and benzoyloxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex natural product synthesis.

    Biology: Researchers investigate its biological activities, including potential anti-cancer and anti-inflammatory properties.

    Medicine: The compound is explored for its therapeutic potential in various diseases.

    Industry: It is used in the development of new pharmaceuticals and biotechnological applications

Mechanism of Action

The mechanism of action of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane can be compared with other similar compounds such as:

    5-hydroxythalidomide: Another natural product with similar structural features and biological activities.

    10,15-dihydroxy-5,8,9,14-tetraacetoxy-3-benzoyloxy: A closely related compound with slight structural variations.

The uniqueness of this compound lies in its specific combination of functional groups and its derived natural source .

Properties

Molecular Formula

C35H46O12

Molecular Weight

658.7 g/mol

IUPAC Name

(4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate

InChI

InChI=1S/C35H46O12/c1-18-14-34(42)26(27(18)46-29(40)23-12-10-9-11-13-23)28(44-20(3)37)32(7)17-35(47-22(5)39)24(33(32,8)30(34)45-21(4)38)15-31(6,41)16-25(35)43-19(2)36/h9-13,18,24-28,30,41-42H,14-17H2,1-8H3

InChI Key

YOOFGOIZRALNAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)O)OC(=O)C)C)OC(=O)C)O

Origin of Product

United States

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